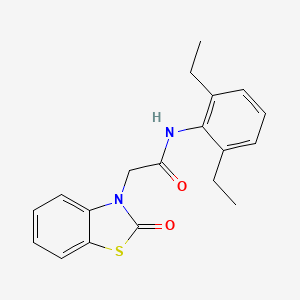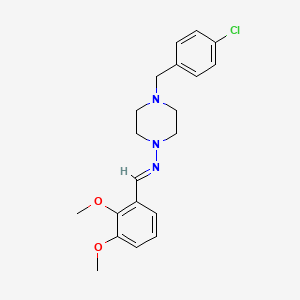![molecular formula C15H19NO B5554850 2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one" belongs to a class of spiro compounds, which are characterized by their unique structural feature of having two rings joined at a single atom. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses.
Synthesis Analysis
Spiro compounds, similar to "2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one", have been synthesized through various methods, including cyclization reactions and the Bischler-Napieralski cyclization. For example, the synthesis of related spiro compounds involves cyclization of hydroxycyclohexane derivatives with methoxyphenyl compounds under acidic conditions (Yashiro et al., 1975).
Molecular Structure Analysis
The molecular structure of spiro compounds typically includes a central spiro carbon atom connecting two cyclic units. X-ray crystallography and NMR spectroscopy are common tools used for determining these structures. For instance, the crystal structure of a similar spiro compound revealed specific conformations and bond lengths, indicating a chair conformation for the cyclohexane ring and a planar arrangement for the aromatic ring (Soriano-garcia et al., 2000).
Chemical Reactions and Properties
Spiro compounds can participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, the synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] demonstrates the use of three-component reactions involving isoquinolinium salts, showcasing the versatility of spiro compounds in synthetic chemistry (Wang & Yan, 2014).
Aplicaciones Científicas De Investigación
Tandem Double [3 + 2] Cycloaddition Reactions
Spiro compounds, derived from cycloaddition reactions, are significant in the development of pharmaceuticals and materials due to their complex and unique structures. For instance, Shi et al. (2017) explored the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method demonstrates the versatility of spiro compounds in synthetic chemistry, highlighting their potential in creating biologically active molecules (Shi et al., 2017).
Synthesis and Photophysical Properties of Spiro Compounds
Silva et al. (2021) synthesized novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], demonstrating the synthetic applicability of these compounds. The photophysical studies indicated high emission properties, good fluorescence quantum yields (Φf), and moderate to large Stokes shifts, underscoring the potential of these spiro compounds in optoelectronic applications (Silva et al., 2021).
Cobalt-Catalyzed Oxidative Cyclization
Manoharan and Jeganmohan (2017) reported on the cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides, leading to isoindolone spirosuccinimides. This method showcases the use of spiro compounds in synthesizing complex molecules with potential biological activity, demonstrating their importance in medicinal chemistry (Manoharan & Jeganmohan, 2017).
Novel Tert-Amino Effect Based Approach
Tverdokhlebov et al. (2006) developed a method to synthesize spiroquinoline-2,1′-cycloalkane analogues, illustrating the versatility of spiro compounds in organic synthesis. This work highlights the potential of spiro compounds in the development of new synthetic methodologies, further broadening their application scope (Tverdokhlebov et al., 2006).
Catalyst-Free Synthesis in Water
Kong et al. (2017) explored a catalyst-free route to spiro[dihydroquinoline-naphthofuranone] compounds from isatins in water, showcasing the environmental benefits of such synthetic approaches. The hydrogen-bonding effects of water accelerate the transformation, highlighting the potential of spiro compounds in green chemistry (Kong et al., 2017).
Propiedades
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cycloheptane]-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-13-8-4-3-7-12(13)11-15(16-14)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFZTRWMBRIDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5554782.png)

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)


![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)


![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

